molecular formula C25H30N2O2 B12908051 N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide CAS No. 913742-07-1

N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12908051
CAS No.: 913742-07-1
M. Wt: 390.5 g/mol
InChI Key: WSHNZBLTAQYBGL-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a cyclooctyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and cyclooctyl intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The cyclooctyl group can be introduced through a Grignard reaction, where cyclooctyl magnesium bromide reacts with a suitable electrophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues . This compound may modulate the activity of its targets by altering their conformation or inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobicity, while the cyclooctyl group provides steric bulk, and the pyrrolidine ring contributes to its conformational flexibility.

Properties

CAS No.

913742-07-1

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-cyclooctyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C25H30N2O2/c28-24-17-21(18-27(24)23-14-7-2-1-3-8-15-23)25(29)26-22-13-9-12-20(16-22)19-10-5-4-6-11-19/h4-6,9-13,16,21,23H,1-3,7-8,14-15,17-18H2,(H,26,29)

InChI Key

WSHNZBLTAQYBGL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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